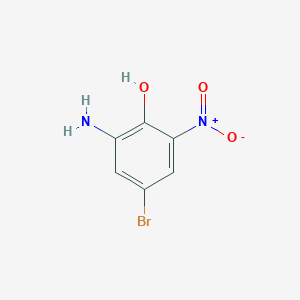

2-Amino-4-bromo-6-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-bromophenol is a chemical compound with the empirical formula C6H6BrNO. It is also known by the synonym 4-Bromo-2-aminophenol . Nitrophenols, which are compounds of the formula HOC6H5−x(NO2)x, are more acidic than phenol itself .

Synthesis Analysis

The synthesis of compounds similar to 2-Amino-4-bromo-6-nitrophenol has been reported in various studies. For instance, the synthesis of 2-amino-4,6-dinitrophenol involves the reaction of 2,4-dinitrophenol with sodium sulfide . Another study reported the synthesis of an organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, through a coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-6-nitrophenol can be analyzed using various spectroscopic techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) . The ChemSpider database provides the molecular formula CHBrNO, average mass 218.005 Da, and monoisotopic mass 216.937454 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-bromo-6-nitrophenol can be determined using various analytical techniques. For instance, thermal and kinetic properties such as activation energy, frequency factor, rate constant, and Avrami exponent can be discussed . The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C .Scientific Research Applications

-

Catalytic Reduction

- Field : Nanotechnology

- Application : The compound can be used in the catalytic reduction of 4-nitrophenol (4-NP), a benchmark reaction to assess the activity of nanostructured materials .

- Method : The reduction of 4-NP is performed using various nanostructured materials as catalysts . The reaction is monitored using UV-visible spectroscopic techniques .

- Results : The reduction of 4-NP is a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .

-

Preparation of Aryloxadiazolobenzoxazinones

- Field : Organic Chemistry

- Application : The compound can be used in the preparation of aryl-oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction .

- Method : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

-

Preparation of Aryloxadiazolobenzoxazinones

- Field : Organic Chemistry

- Application : The compound can be used in the preparation of aryl-oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction .

- Method : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

-

Copper-Catalyzed Oxidative Amination

- Field : Organic Chemistry

- Application : The compound can be used in copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation .

- Method : This involves the use of a copper catalyst to facilitate the oxidative amination reaction .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

-

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

- Field : Medicinal Chemistry

- Application : The compound can be used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which act as protein tyrosine phosphatase 1B inhibitors .

- Method : This involves the use of the compound in the synthesis of these inhibitors .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

- Preparation of Aryloxadiazolobenzoxazinones

- Field : Organic Chemistry

- Application : The compound can be used in the preparation of aryl-oxadiazolobenzoxazinones via the Suzuki-Miyaura reaction .

- Method : The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to synthesize carbon-carbon bonds .

- Results : The specific outcomes of this reaction would depend on the other reactants and conditions used .

Safety And Hazards

properties

IUPAC Name |

2-amino-4-bromo-6-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOMJFDQNMQPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407645 |

Source

|

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-nitrophenol | |

CAS RN |

139138-08-2 |

Source

|

| Record name | 2-amino-4-bromo-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.